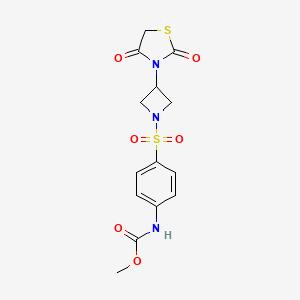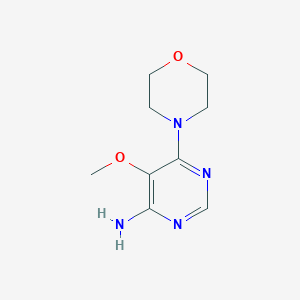
5-Methoxy-6-morpholinopyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-morpholinopyrimidin-4-amine is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a morpholine ring and a methoxy group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.23 and a molecular formula of C9H14N4O2 . Other properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Synthesis and Biological Activity
5-Methoxy-6-morpholinopyrimidin-4-amine and its derivatives have been explored for their potential in synthesizing various compounds with promising biological activities. For instance, studies have demonstrated the synthesis of new derivatives with significant analgesic and anti-inflammatory activities. These include the creation of compounds such as furochromenylideneamino pyrimidin-4-ones and their derivatives, which showed notable analgesic and anti-inflammatory effects in preliminary screenings (Abu‐Hashem et al., 2011).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of compounds derived from this compound. Novel 1,2,4-Triazole derivatives synthesized from this compound have shown good to moderate antimicrobial activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Potential in Parkinson's Disease Imaging
In the field of neurology, particularly in Parkinson's disease research, derivatives of this compound have been used in the synthesis of potential PET imaging agents. For example, [11C]HG-10-102-01, synthesized from this compound, has been proposed as a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating its applicability in neurological research and diagnostics (Wang et al., 2017).
Fluorescence Applications
Another interesting application of derivatives of this compound is in the development of stable fluorophores. Research has shown that compounds like 6-Methoxy-4-quinolone exhibit strong fluorescence in a wide pH range, making them useful for biomedical analysis. Their stability against light and heat and their potent fluorescence properties highlight their potential as fluorescent labeling reagents in various scientific applications (Hirano et al., 2004).
Anti-cancer Research
The compound and its derivatives have also been explored in anti-cancer research. For instance, studies on the antitumor activity of new 5-(4-alkoxybenzyl)pyrimidines synthesized from derivatives of this compound have been conducted, indicating their potential in cancer treatment research (Grigoryan et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 5-Methoxy-6-morpholinopyrimidin-4-amine are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the production of prostaglandins .
Mode of Action
This compound interacts with its targets, iNOS and COX-2, by forming hydrophobic interactions with their active sites . This interaction inhibits the expression of iNOS and COX-2, thereby reducing the production of NO and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the inflammatory response pathway. The reduction in NO and prostaglandins, which are key mediators in this pathway, results in the suppression of the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2, and consequently, a decrease in the production of NO and prostaglandins . This leads to the inhibition of the inflammatory response .
Propriétés
IUPAC Name |
5-methoxy-6-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-14-7-8(10)11-6-12-9(7)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWIJPHBGUZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

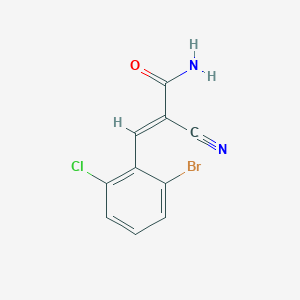
![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)
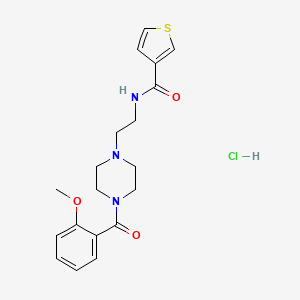
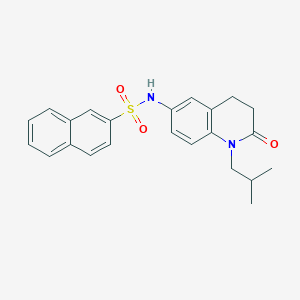
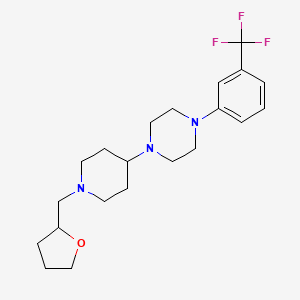
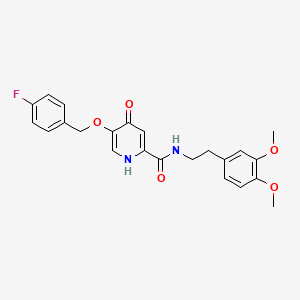

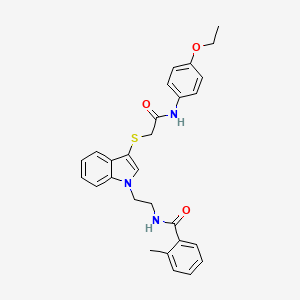

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)
